Enhanced Membrane Permeability vs. Clinical PDE4 Inhibitors: LogP and TPSA Benchmarking
The target compound exhibits a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 32.7 Ų , values that suggest superior passive membrane permeability compared to the marketed PDE4 inhibitors roflumilast (LogP ≈ 4.45, TPSA ≈ 60.5 Ų ) and cilomilast (LogP ≈ 3.1–4.1, TPSA ≈ 79.6 Ų ). A lower TPSA is generally associated with enhanced blood-brain barrier penetration and oral absorption, positioning CAS 941883-26-7 as a candidate with a more favorable permeability profile for preclinical CNS or oral drug discovery programs where the comparator drugs are limited .
| Evidence Dimension | Computed LogP (lipophilicity) and TPSA (permeability surrogate) |
|---|---|
| Target Compound Data | XLogP3 = 3.9; TPSA = 32.7 Ų |
| Comparator Or Baseline | Roflumilast (LogP ≈ 4.45, TPSA ≈ 60.5 Ų); Cilomilast (LogP ≈ 3.1–4.1, TPSA ≈ 79.6 Ų) |
| Quantified Difference | TPSA difference: −27.8 Ų vs. roflumilast; −46.9 Ų vs. cilomilast. LogP: 0.55 units lower than roflumilast. |
| Conditions | In silico predicted values (XLogP3, TPSA) using PubChem's computational pipeline; comparator data from public databases. |
Why This Matters
The lower TPSA indicates a significantly higher theoretical capacity for crossing biological membranes, which can guide compound selection for CNS and oral bioavailability-focused projects where roflumilast and cilomilast have known permeability limitations.
- [1] Kuujia.com. (n.d.). 6-(4-Fluorophenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one (CAS 941883-26-7) Computed Properties. Retrieved April 30, 2026. View Source
- [2] ZINC Database. (n.d.). ZINC100042108 (Cilomilast) Properties. Retrieved April 30, 2026. View Source
